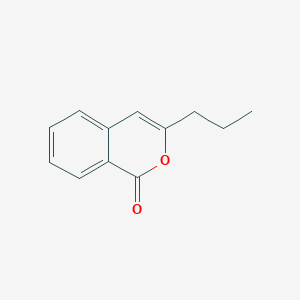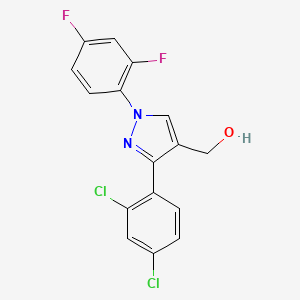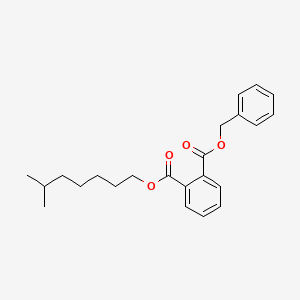
2-Methylcyclohex-3-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is a derivative of cyclohexene, featuring a carboxylic acid group and a methyl group attached to the cyclohexene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-cyclohexene-1-carboxylic acid typically involves the Diels-Alder reaction, where 1,3-butadiene reacts with methyl acrylate to form the cyclohexene ring. The resulting product is then subjected to hydrolysis to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. The reaction conditions often include elevated temperatures and pressures, along with the use of specific catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclohexene ring.
Methyl 3-cyclohexene-1-carboxylate: The methyl ester derivative of 2-Methyl-3-cyclohexene-1-carboxylic acid.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: A related compound with additional methyl groups and an aldehyde functional group .
Uniqueness: 2-Methyl-3-cyclohexene-1-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
4736-19-0 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2,4,6-7H,3,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
YEOSVLLFIBOGLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(10,13-Dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12004523.png)


![3-[3-(Benzyloxy)phenyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004553.png)

![[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004561.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12004567.png)
![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3,4-dichlorobenzoate](/img/structure/B12004575.png)


![5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004614.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12004617.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]acetohydrazide](/img/structure/B12004623.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B12004630.png)
